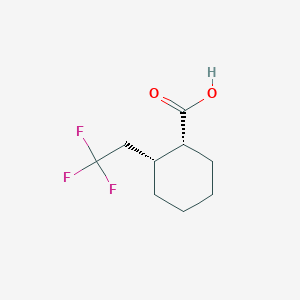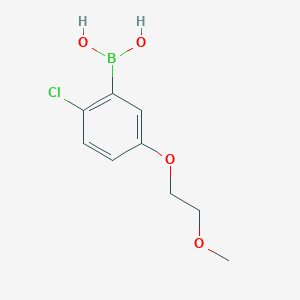
2-Chloro-5-(2-methoxyethoxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-5-(2-methoxyethoxy)phenylboronic acid” is a chemical compound with the CAS Number: 2096339-83-0 . It has a molecular weight of 230.46 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BClO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Thermal Transformation in Alcoholic Solutions
The thermal transformation of compounds similar to 2-chloro-5-(2-methoxyethoxy)phenylboronic acid, such as chlorogenic acid derivatives, has been studied in alcoholic solutions. Heating these solutions can produce various compounds, including methoxy, ethoxy, and propoxy adducts, indicating potential applications in the synthesis of complex organic molecules for pharmaceuticals, food additives, and cosmetics due to their biological activity. This process depends on factors like heating time, alcohol type, and concentration, offering insights into controlled synthesis methods for specific derivatives (Dawidowicz & Typek, 2015).
Fluorescence Quenching Mechanisms
Research on boronic acid derivatives closely related to this compound, such as 5-chloro-2-methoxyphenylboronic acid, has explored their fluorescence quenching mechanisms. These studies, which utilize steady-state fluorescence measurements, contribute to understanding how these compounds interact with quenchers like aniline. The findings help elucidate static quenching mechanisms and could have implications for the development of fluorescent sensors or probes in biological and chemical research (Geethanjali, Nagaraja, & Melavanki, 2015).
Supramolecular Assemblies
Phenylboronic acids, including derivatives like this compound, have been used in the design and synthesis of supramolecular assemblies. These assemblies are formed through O–H⋯N hydrogen bonds and C–H⋯O interactions, showcasing the utility of boronic acids in constructing complex molecular architectures for potential applications in molecular recognition, sensing, and materials science (Pedireddi & Seethalekshmi, 2004).
Cross-Coupling Reactions
This compound is structurally similar to compounds used in cross-coupling reactions to yield novel heteroarylpyridine derivatives. Such reactions, facilitated by palladium catalysis, demonstrate the versatility of boronic acids in creating a wide range of organic compounds. This application is crucial in pharmaceutical synthesis, where the creation of complex molecules is required for drug development (Parry et al., 2002).
Drug Release Hydrogel Dressings
A recent study on pH/glucose dual-responsive hydrogel dressings incorporating phenylboronic acid demonstrates innovative applications in wound healing, particularly for diabetic foot wounds. These hydrogels, which can release drugs like metformin in response to pH and glucose levels, highlight the potential of this compound derivatives in developing smart materials for medical applications (Liang et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 2-Chloro-5-(2-methoxyethoxy)phenylboronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group to a metal catalyst, typically palladium. The metal catalyst then facilitates the coupling of the boronic acid with an organic compound .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence the synthesis of various organic compounds . These reactions are widely used in organic chemistry to create carbon-carbon bonds, forming the backbone of many complex organic molecules .
Pharmacokinetics
As a boronic acid, it is likely to have good stability and reactivity, making it suitable for use in chemical reactions . .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura reactions can be affected by the presence of a suitable metal catalyst, the pH of the reaction environment, and the temperature
Properties
IUPAC Name |
[2-chloro-5-(2-methoxyethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO4/c1-14-4-5-15-7-2-3-9(11)8(6-7)10(12)13/h2-3,6,12-13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQWPQOLXQQDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCCOC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)


![2-(4-Bromophenyl)-4-[(3-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2822463.png)
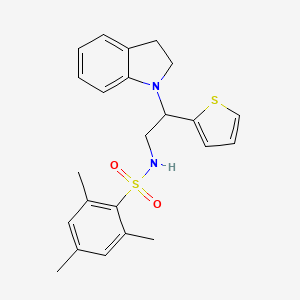
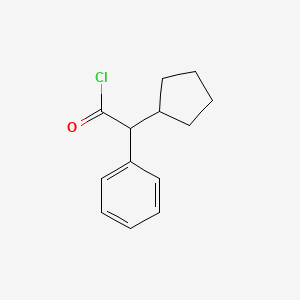



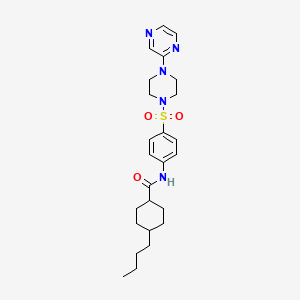
![9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2822473.png)
![3-methyl-7-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2822474.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2822475.png)
